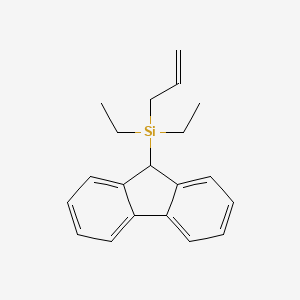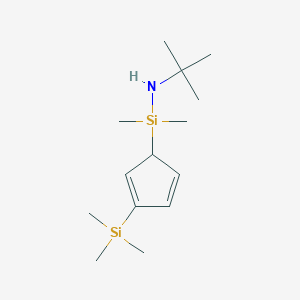
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine is a complex organosilicon compound It is characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a cyclopentadienyl ring
准备方法
The synthesis of N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine typically involves multiple steps:
Synthetic Routes: The preparation begins with the formation of the cyclopentadienyl ring, followed by the introduction of the trimethylsilyl group. The tert-butyl group is then added through a series of substitution reactions.
Reaction Conditions: These reactions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
化学反应分析
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used, but they generally include various substituted amines and silanes.
科学研究应用
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: In the industrial sector, it is used in the production of advanced materials, such as silicone-based polymers and resins.
作用机制
The mechanism of action of N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine involves its interaction with molecular targets through its functional groups:
Molecular Targets: These include enzymes, receptors, and other biomolecules that the compound can bind to or modify.
Pathways Involved: The pathways depend on the specific application, but they generally involve the modulation of biochemical processes through the compound’s reactive sites.
相似化合物的比较
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine can be compared with other organosilicon compounds:
Similar Compounds: These include compounds like trimethylsilylcyclopentadiene and tert-butylamine.
Uniqueness: The unique combination of the tert-butyl, trimethylsilyl, and cyclopentadienyl groups in this compound provides distinct reactivity and properties that are not observed in simpler analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[dimethyl-(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NSi2/c1-14(2,3)15-17(7,8)13-10-9-12(11-13)16(4,5)6/h9-11,13,15H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIIIRVXBIRCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)C1C=CC(=C1)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
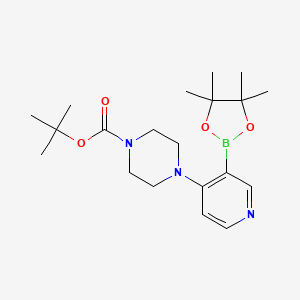
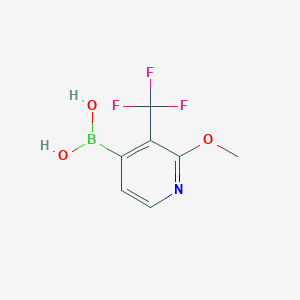
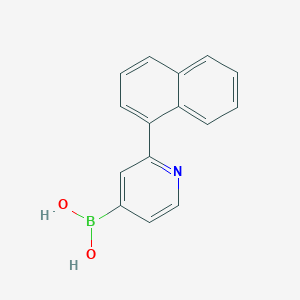
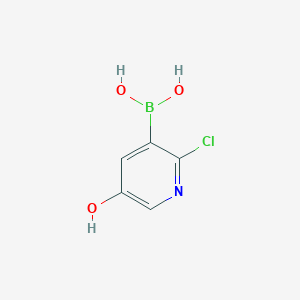
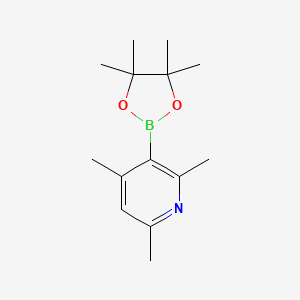
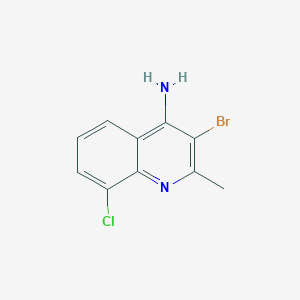
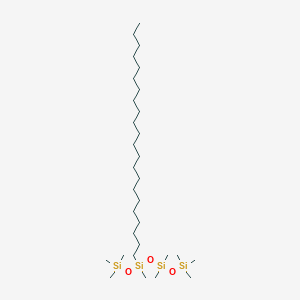
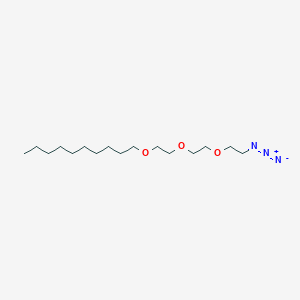
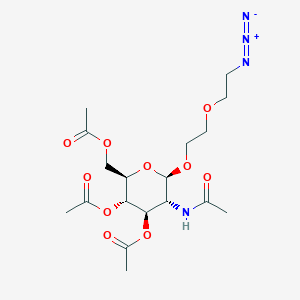
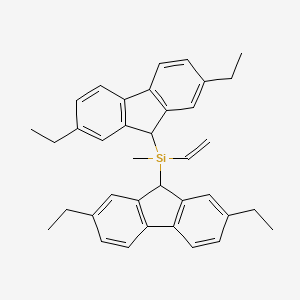
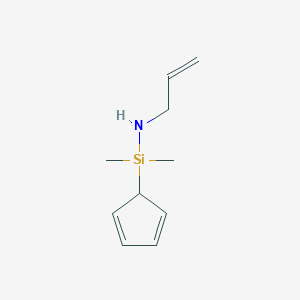
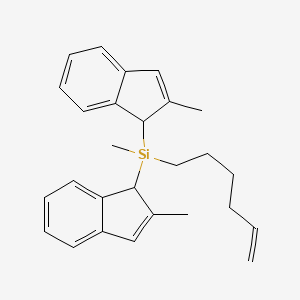
![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)
